molecular formula C8H7N3O B15250603 N-(2-Cyanopyridin-3-yl)acetamide

N-(2-Cyanopyridin-3-yl)acetamide

Cat. No.: B15250603
M. Wt: 161.16 g/mol
InChI Key: GBRSEWSAIARZSL-UHFFFAOYSA-N
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Description

N-(2-Cyanopyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by a cyano (-CN) group at the 2-position of the pyridine ring and an acetamide (-NHCOCH₃) moiety at the 3-position. This compound’s structural uniqueness lies in the combination of electron-withdrawing cyano and amide groups, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(2-cyanopyridin-3-yl)acetamide

InChI

InChI=1S/C8H7N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,1H3,(H,11,12)

InChI Key

GBRSEWSAIARZSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are both economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine-Based Acetamides

Pyridine-acetamide derivatives vary by substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Key Pyridine-Acetamide Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(2-Cyanopyridin-3-yl)acetamide -CN (C2), -NHCOCH₃ (C3) C₈H₇N₃O 161.16 g/mol* Not explicitly reported [Hypothesized]
N-(2-Hydroxypyridin-3-yl)acetamide -OH (C2), -NHCOCH₃ (C3) C₇H₈N₂O₂ 152.15 g/mol Potential solubility enhancement
2-Chloro-N-(6-cyanopyridin-3-yl)acetamide -Cl (C2), -CN (C6), -NHCOCH₃ (C3) C₈H₆ClN₃O 195.61 g/mol Enhanced electrophilicity due to Cl
N-(6-Cyanopyridin-3-yl)acetamide -CN (C6), -NHCOCH₃ (C3) C₈H₇N₃O 161.16 g/mol Commercial availability (Labseeker)
2-[(2-Aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide -O-(2-aminopyridin-3-yl), -Cl (phenyl) C₁₃H₁₂ClN₃O₂ 277.71 g/mol Unspecified pharmacological potential

*Note: Molecular weight for this compound is estimated based on structural similarity.

Key Observations:
  • Chlorine Substitution: The addition of Cl in 2-chloro-N-(6-cyanopyridin-3-yl)acetamide increases molecular weight and may alter metabolic stability .
  • Positional Isomerism: Moving the cyano group from C2 to C6 (as in N-(6-Cyanopyridin-3-yl)acetamide) could impact steric interactions in drug-receptor binding .
Anti-Cancer Activity
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): Exhibited IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines due to quinazoline-sulfonyl pharmacophores .
  • This compound: No direct activity reported, but the cyano group’s electron-deficient nature may mimic sulfonyl groups in stabilizing enzyme interactions.

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